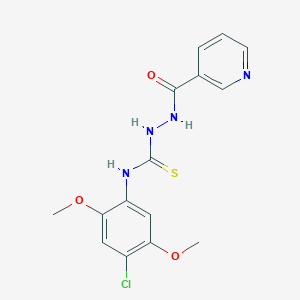
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, also known as CPT, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPT is a thiosemicarbazone derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it an interesting compound for further investigation.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is complex and not fully understood. However, it is known that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide exhibits its effects by binding to and inhibiting the activity of various enzymes and proteins. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit a variety of biochemical and physiological effects. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of cytokines, which are molecules that play a role in the immune response. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments is that it has been extensively studied and its effects are well-characterized. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is that its mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. For example, further studies could investigate the potential of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. In addition, future studies could investigate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in more detail, which may lead to the development of more effective drugs based on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. Finally, future studies could investigate the potential of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide as a tool for studying the biochemical and physiological processes involved in various diseases.
Synthesemethoden
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thiosemicarbazide and pyridine-3-carboxylic acid hydrazide. The resulting compound can then be purified using standard techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and infectious diseases. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit antitumor activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. In infectious disease research, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit activity against a variety of pathogens, including HIV, influenza, and tuberculosis.
Eigenschaften
Produktname |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide |
|---|---|
Molekularformel |
C15H15ClN4O3S |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(pyridine-3-carbonylamino)thiourea |
InChI |
InChI=1S/C15H15ClN4O3S/c1-22-12-7-11(13(23-2)6-10(12)16)18-15(24)20-19-14(21)9-4-3-5-17-8-9/h3-8H,1-2H3,(H,19,21)(H2,18,20,24) |
InChI-Schlüssel |
AMPBZYIZWKAKRC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CN=CC=C2)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CN=CC=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)


![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)
![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)




![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)
![Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)


